D-[6-13C]Galactose
Overview
Description
D-[6-13C]Galactose is a labeled form of D-galactose, a naturally occurring monosaccharide. The compound is labeled with the stable isotope carbon-13 at the sixth carbon position, making it useful in various scientific studies, particularly in metabolic and biochemical research. D-galactose is a C4 epimer of glucose and is commonly found in nature as a component of lactose in milk, as well as in other oligosaccharides and polysaccharides .
Mechanism of Action
Target of Action
D-Galactose, a simple natural compound, has been investigated for its distinctive properties and interactions with specific cell receptors . It functions as a ligand to selectively target cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . The direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes enhances cellular uptake, thereby improving drug delivery to the intended target cells .
Mode of Action
D-Galactose interacts with its targets by binding to galactose receptors on the cell surface . This interaction triggers a series of cellular responses, including enhanced cellular uptake of the compound . Excess D-Galactose can be reduced by galactose reductase to form galactitol, leading to osmotic stress and mitochondrial dysfunction . It can also be oxidized by galactose oxidase to form hydrogen peroxide, leading to decreased SOD level and impaired redox homeostasis .
Biochemical Pathways
D-Galactose is involved in several biochemical pathways. The most notable is the Leloir pathway, which is responsible for the degradation of galactose . In this pathway, galactose is converted into glucose, which can then be used for energy production . Other pathways include the semi-phosphorylative Entner-Doudoroff pathway and the De Ley-Doudoroff pathway .
Pharmacokinetics
The pharmacokinetics of D-Galactose involves its absorption, distribution, metabolism, and excretion (ADME). D-Galactose is well absorbed and widely distributed in the body . It is metabolized primarily in the liver, where it is converted into glucose and other metabolites . The compound is excreted from the body within about 8 hours after ingestion .
Result of Action
The action of D-Galactose results in a variety of molecular and cellular effects. For instance, it enhances the delivery of drugs to target cells, thereby improving therapeutic efficacy . In addition, D-Galactose can induce senescence in vitro and in vivo, making it a useful tool for anti-aging therapeutic interventions .
Action Environment
The action of D-Galactose can be influenced by various environmental factors. For example, the presence of other compounds in the environment can affect the binding of D-Galactose to its target receptors . Furthermore, the physiological state of the target cells, such as their metabolic activity and the expression level of galactose receptors, can also influence the action of D-Galactose .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-[6-13C]Galactose typically involves the incorporation of carbon-13 into the galactose molecule. One common method is the enzymatic conversion of glucose labeled with carbon-13 at the sixth position to galactose using galactose-1-phosphate uridyltransferase . This enzymatic method ensures high specificity and yield.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically modified to incorporate carbon-13 into their metabolic pathways, resulting in the production of labeled galactose. This method is scalable and cost-effective for producing large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
D-[6-13C]Galactose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce D-galactonic acid, D-galactaric acid, and D-galacturonic acid.
Reduction: Reduction reactions can convert it into sugar alcohols such as galactitol.
Substitution: It can participate in substitution reactions to form glycosides and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Acidic or basic catalysts are used depending on the specific substitution reaction.
Major Products
Oxidation: Produces acids like D-galactonic acid.
Reduction: Produces sugar alcohols like galactitol.
Substitution: Produces glycosides and other derivatives.
Scientific Research Applications
D-[6-13C]Galactose has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
D-Glucose: Another aldohexose that is structurally similar but differs in the arrangement of hydroxyl groups.
D-Fructose: A ketohexose that shares some metabolic pathways with galactose but has a different structure.
Uniqueness
D-[6-13C]Galactose is unique due to its carbon-13 labeling, which makes it an invaluable tool for tracing metabolic pathways and studying the detailed mechanisms of galactose metabolism. This isotopic labeling provides insights that are not possible with unlabeled compounds .
Properties
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-GHGSTUHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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